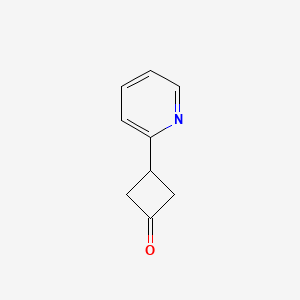

3-(Pyridin-2-yl)cyclobutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-ylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-8-5-7(6-8)9-3-1-2-4-10-9/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAPGZJFOXHKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis of 3 Pyridin 2 Yl Cyclobutan 1 One: Strategic Disconnections and Precursor Identification

Cyclobutanone (B123998) Ring Formation Strategies

The inherent ring strain of cyclobutanes makes their formation a non-trivial synthetic task. baranlab.org However, this strain also makes them valuable intermediates for further transformations. baranlab.org Several general strategies have been developed for the construction of the cyclobutanone ring.

[2+2] Cycloaddition Approaches

One of the most powerful and widely used methods for constructing cyclobutane (B1203170) rings is the [2+2] cycloaddition reaction. kib.ac.cnnih.govnih.gov This approach involves the reaction of two two-carbon components to form the four-membered ring. In the context of 3-(pyridin-2-yl)cyclobutan-1-one, this could involve the cycloaddition of a ketene (B1206846) or a ketene equivalent with an alkene.

A plausible retrosynthetic disconnection based on a [2+2] cycloaddition would involve a vinylpyridine and a ketene or a synthetic equivalent. For instance, the reaction of 2-vinylpyridine (B74390) with dichloroketene, generated in situ, followed by dehalogenation could yield the target cyclobutanone. Photochemical [2+2] cycloadditions are also a common strategy for forming cyclobutane rings. baranlab.orgacs.org

Table 1: Representative [2+2] Cycloaddition Reactions for Cyclobutanone Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkene | Ketene | Thermal or photochemical | Substituted cyclobutanone | kib.ac.cn |

| Olefin | Olefin | Photochemical (UV light) | Cyclobutane | acs.org |

| Benzyl vinyl ether | Dichloroketene | Thermal, one-pot | Dichlorocyclobutanone | acs.org |

Ring Contraction Methodologies

Ring contraction strategies provide an alternative route to cyclobutanes from more readily available five-membered ring precursors. acs.orgchemistryviews.orgrsc.orgntu.ac.uk These reactions often proceed with good stereocontrol. acs.org A common example is the Wolff rearrangement of a cyclic α-diazoketone, which can be induced thermally, photochemically, or with a metal catalyst to extrude nitrogen and form a ketene intermediate that subsequently cyclizes.

For the synthesis of this compound, a potential precursor could be a 4-(pyridin-2-yl)-substituted cyclopentane-1,2-dione derivative. Conversion of one of the ketones to a diazoketone followed by a Wolff rearrangement could furnish the desired cyclobutanone. Another approach involves the stereoselective contraction of pyrrolidines to form substituted cyclobutanes. acs.orgchemistryviews.org

Table 2: Examples of Ring Contraction Methodologies for Cyclobutane Formation

| Starting Material | Reagents | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| Polysubstituted pyrrolidines | HTIB, NH₄CO₃ | Substituted cyclobutanes | Iodonitrene-mediated 1,1-diazene formation and N₂ extrusion | chemistryviews.org |

| α-Hydroxycyclobutanone | Phosphonium (B103445) ylides | Cyclopropanecarbaldehydes | Tandem Wittig reaction-ring contraction | rsc.orgresearchgate.net |

| Fused Indole | - | Spiro-cyclobutane | Late-stage ring contraction | rsc.org |

Ring Expansion Protocols

Ring expansion reactions offer another synthetic tool for the construction of the cyclobutanone core, typically starting from a three-membered ring precursor. nih.govorganic-chemistry.orgrsc.orgnih.govnih.govacs.org These reactions are often driven by the release of ring strain. A common method involves the rearrangement of cyclopropylcarbinols.

In the context of our target molecule, a 1-(pyridin-2-yl)-2-vinylcyclopropan-1-ol could serve as a precursor. Acid-catalyzed or transition-metal-mediated rearrangement of such a system could lead to the formation of the this compound. The regioselectivity of the ring expansion is a critical factor in this approach. nih.gov

Table 3: Ring Expansion Strategies for Cyclobutanone Synthesis

| Starting Material | Catalyst/Reagents | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| Tertiary vinylic cyclopropyl (B3062369) alcohols | Chiral dual-HBD, HCl | α-Quaternary cyclobutanones | Protio-semipinacol ring expansion | organic-chemistry.org |

| 1-Alkynyl cyclobutanols | Gold(I) catalyst | Alkylidene cycloalkanones | Rearrangement | organic-chemistry.org |

| Diazo compound | Ag(I) catalyst | Cyclobutenoate | Regioselective and stereospecific ring expansion of a cyclopropyl carbene | nih.gov |

| Cyclobutenones | Rhodium catalyst | Polysubstituted cyclopentenones | C-C bond cleavage and ring expansion | rsc.org |

Installation of the Pyridine (B92270) Moiety

The introduction of the pyridine ring can be envisioned either through a carbon-carbon bond-forming reaction on a cyclobutanone precursor or by direct functionalization of a pre-existing pyridine-substituted molecule.

Cross-Coupling Strategies

Modern cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds between sp²- and sp³-hybridized centers. A key retrosynthetic disconnection for this compound involves breaking the bond between the pyridine ring and the cyclobutanone. This suggests a coupling between a 2-halopyridine or a pyridine-derived organometallic reagent and a suitable cyclobutanone-based coupling partner.

For instance, a Negishi or Suzuki-Miyaura cross-coupling reaction could be employed. mdpi.comresearchgate.netrsc.org This would require the synthesis of a 3-metalated cyclobutanone derivative (e.g., organozinc or boronic acid/ester) and its reaction with a 2-halopyridine in the presence of a palladium or nickel catalyst. Conversely, a 2-pyridyl organometallic reagent could be coupled with a 3-halocyclobutanone. The synthesis of pyridine sulfinates as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides has also been reported as an effective method. rsc.org

Table 4: Cross-Coupling Reactions for Pyridine Installation

| Pyridine Derivative | Coupling Partner | Catalyst System | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Halopyridine | Organoboron reagent | Palladium catalyst | Suzuki-Miyaura Coupling | researchgate.net |

| Pyridyl phosphonium salts | Cyanopyridines | B₂pin₂ (electron-transfer reagent) | Pyridine-Pyridine Coupling | nih.govresearchgate.net |

| Pyridine-2-sulfinates | Aryl halides | Palladium catalyst | Cross-Coupling | rsc.org |

Direct Functionalization of Precursors

An alternative to cross-coupling involves the direct functionalization of a cyclobutanone precursor with a pyridine-containing nucleophile or vice versa. For example, the conjugate addition of a 2-pyridyl nucleophile (e.g., an organocuprate derived from 2-lithiopyridine) to a cyclobutenone could directly install the pyridine moiety at the 3-position.

Another strategy could involve the functionalization of a cyclobutane C-H bond. While challenging, recent advances in C-H activation could potentially allow for the direct arylation of a cyclobutanone with a suitable pyridine derivative. acs.org The use of a directing group on the cyclobutanone might be necessary to achieve the desired regioselectivity. acs.org

Chemo- and Regioselective Considerations in Retrosynthetic Pathways

The strategic disconnection of bonds in a target molecule is a critical first step in retrosynthetic analysis. bham.ac.uknumberanalytics.com For this compound, the primary structural features to consider are the cyclobutane ring and the substituted pyridine ring. The relative positioning of the carbonyl group and the pyridine substituent dictates the potential for chemo- and regioselective reactions.

A primary consideration in the synthesis of substituted pyridines is the directing effect of existing substituents on incoming groups. ox.ac.uknih.gov In the case of this compound, the pyridine ring is substituted at the 2-position. This substitution pattern will influence the reactivity and regioselectivity of any subsequent reactions on the pyridine ring.

Strategic Disconnections and Precursor Identification

Several retrosynthetic disconnections can be envisioned for this compound, each with its own set of chemo- and regioselective challenges.

Disconnection of the C-C bond between the cyclobutane and pyridine rings: This is a common and logical disconnection strategy. bham.ac.uk This approach simplifies the target into two key synthons: a pyridin-2-yl nucleophile (or its synthetic equivalent) and a 3-oxocyclobutyl electrophile. The corresponding real-world precursors would be a 2-lithiopyridine or a 2-pyridyl Grignard reagent, and a 3-halocyclobutanone or a cyclobutenone.

Chemoselectivity: A key challenge in this approach is the potential for the organometallic pyridine reagent to react with the carbonyl group of the cyclobutanone precursor. To achieve the desired 1,4-addition to a cyclobutenone, careful selection of reaction conditions and the use of specific organocuprates may be necessary to favor conjugate addition over direct addition to the carbonyl.

Regioselectivity: The regioselectivity of the addition of the pyridine nucleophile to a cyclobutenone is generally well-defined, leading to the desired 3-substituted product.

Formation of the cyclobutane ring via [2+2] cycloaddition: This powerful strategy involves the reaction of two two-carbon components. A potential disconnection would lead to 2-vinylpyridine and ketene or a ketene equivalent.

Chemoselectivity: The chemoselectivity of [2+2] cycloadditions can be high, but the reaction must be controlled to prevent polymerization of the vinylpyridine or ketene. The reaction conditions, including temperature and the use of catalysts, are critical. acs.org

Regioselectivity: The regioselectivity of the [2+2] cycloaddition would need to be carefully controlled to ensure the formation of the desired this compound isomer. The electronic and steric properties of the substituents on both the alkene and the ketene will influence the regiochemical outcome.

Ring expansion reactions: Another approach could involve the expansion of a smaller ring, such as a cyclopropane (B1198618) derivative. For instance, a pyridin-2-yl substituted cyclopropylmethanol (B32771) could undergo a ring expansion to form the cyclobutanone.

Chemoselectivity and Regioselectivity: The success of this strategy would depend heavily on the specific rearrangement reaction employed and the nature of the substituents on the cyclopropane ring. The regioselectivity of the bond migration during the ring expansion would be a critical factor to control.

Precursor Reactivity and Functional Group Interconversions

The choice of precursors is intrinsically linked to the chemo- and regioselectivity of the planned reactions. For instance, if starting with a pre-formed cyclobutanone, the introduction of the pyridine ring must be carefully managed. Friedel-Crafts type reactions are generally not suitable for direct alkylation of pyridine due to the deactivating nature of the nitrogen atom. ox.ac.uk Therefore, the use of organometallic reagents is a more viable strategy.

Functional group interconversions (FGIs) are also crucial. ox.ac.uk For example, it might be more advantageous to introduce the pyridine ring to a cyclobutane precursor that does not yet contain the ketone functionality. The ketone could then be installed later in the synthesis through oxidation of a corresponding alcohol. This approach can circumvent potential chemoselectivity issues with the carbonyl group.

Advanced Synthetic Methodologies for 3 Pyridin 2 Yl Cyclobutan 1 One and Its Substituted Derivatives

Construction of the Cyclobutanone (B123998) Core

The formation of the cyclobutanone ring is a pivotal step in the synthesis of 3-(Pyridin-2-yl)cyclobutan-1-one and its analogs. A diverse array of synthetic strategies has been developed to achieve this, ranging from classic photochemical reactions to modern catalytic approaches.

Photochemical [2+2] Cycloadditions to Form Cyclobutanones

Photochemical [2+2] cycloaddition is a cornerstone in the synthesis of cyclobutane (B1203170) rings. acs.orgrsc.org This method involves the light-induced reaction of two olefinic substrates to form a cyclobutane ring. acs.orgnih.gov The reaction can proceed through different mechanisms, including direct photoexcitation or the use of a photosensitizer. nih.gov Historically, the photodimerization of thymoquinone, discovered in 1877, was the first reported example of a [2+2] photocycloaddition. acs.org

The efficiency and selectivity of these reactions can be influenced by various factors, including the electronic properties of the reacting alkenes and the reaction conditions. nih.gov For instance, direct photochemical [2+2] cycloadditions often occur between an electron-rich and an electron-deficient olefin. nih.gov In the context of synthesizing this compound, this could involve the photocycloaddition of a vinylpyridine derivative with a suitable ketene (B1206846) equivalent or enone. The regioselectivity and stereoselectivity of the cycloaddition are critical for establishing the desired substitution pattern on the cyclobutanone ring. acs.org

Recent advancements have focused on enhancing the scope and control of these reactions. acs.org For example, copper(I) triflate has been used as a catalyst in photochemical [2+2] reactions to synthesize cyclobutane-containing natural products. nih.gov The mechanism is believed to involve a metal-to-olefin or olefin-to-metal ligand charge transfer upon light irradiation, which facilitates the cyclization. nih.gov

Transition Metal-Catalyzed [2+2] Cycloadditions involving Ketene Equivalents

Transition metal catalysis offers a powerful alternative to photochemical methods for constructing cyclobutanones. nih.gov These reactions often involve the [2+2] cycloaddition of an alkene with a ketene or a ketene equivalent. nih.govorganicreactions.org Ketenes are highly reactive species that readily undergo cycloaddition with a variety of unsaturated partners. wikipedia.org

A significant challenge in using ketenes is their instability. wikipedia.org To overcome this, ketenes are often generated in situ from more stable precursors like acid chlorides or α-diazoketones via the Wolff rearrangement. nih.govwikipedia.org Transition metal catalysts, particularly those based on rhodium and copper, have been employed to facilitate the generation of ketenes from α-diazocarbonyl compounds and subsequent cycloaddition. wikipedia.org

Lewis acids, such as ethylaluminum dichloride (EtAlCl₂), have been shown to promote the [2+2] cycloaddition of ketenes with unactivated alkenes, expanding the scope of this reaction. nih.gov The Lewis acid activates the ketene, enhancing its electrophilicity and reactivity towards the alkene. nih.gov This approach often requires stoichiometric amounts of the Lewis acid due to product inhibition. nih.gov The stereochemistry of these cycloadditions is a key consideration, with the bulky substituent on the ketene typically ending up on the more sterically hindered face of the resulting cyclobutanone. wikipedia.org

DFT studies have provided insights into the mechanism and regioselectivity of intramolecular [2+2] cycloadditions of ene-ketenes, which can yield either fused or bridged cyclobutanone products. pku.edu.cn The outcome is influenced by the substitution pattern on the alkene moiety. pku.edu.cn

Organocatalytic Approaches for Cyclobutanone Formation

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including cyclobutanones. nih.govresearchgate.net These methods avoid the use of metals and often proceed under mild conditions. nih.gov

One notable organocatalytic approach involves the formal [2+2] cycloaddition initiated by a vinylogous Friedel–Crafts alkylation. rsc.org This tandem reaction, utilizing iminium and enamine activation of enals, can produce highly functionalized cyclobutanes with excellent regio-, diastereo-, and enantiocontrol. rsc.org

Furthermore, the desymmetrization of 3-substituted cyclobutanones through an organocatalyzed aldol (B89426) reaction provides access to 2,3-functionalized cyclobutanones with high diastereo- and enantioselectivity. nih.gov Catalysts such as N-phenylsulfonyl-(S)-proline have proven effective in this transformation. nih.gov Similarly, enantioselective aldol reactions between 2-hydroxycyclobutanone and aromatic aldehydes, catalyzed by amino acids like (S)-tryptophan, can yield 2,2-disubstituted cyclobutanones. nih.gov

Biocatalytic Routes Utilizing Aldolases for Cyclobutanone Precursors

Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral building blocks. nih.govmdpi.com Aldolases, in particular, are C-C bond-forming enzymes that have been investigated for the synthesis of hydroxylated natural products and their precursors. nih.gov These enzymes can catalyze aldol additions with high stereocontrol, which is crucial for the synthesis of complex molecules. capes.gov.br

While the direct biocatalytic synthesis of the this compound core is not extensively documented, aldolases can be employed to create chiral precursors that can then be chemically converted to the target cyclobutanone. For example, aldolases can be used to synthesize polyhydroxylated compounds which could serve as precursors for cyclization. nih.gov

Recent research has focused on expanding the substrate scope of aldolases through directed evolution and discovering new aldolases from nature. capes.gov.br Engineered aldolases have been successfully used in the synthesis of functionalized nucleoside analogues, demonstrating their potential for creating complex chiral molecules. nih.gov The promiscuous activity of some aldolases, such as their ability to catalyze Michael additions, further broadens their synthetic utility. researchgate.net

Ring Expansion Reactions of Oxaspiropentanes to Cyclobutanones

Ring expansion reactions provide a valuable route to cyclobutanones from smaller, strained ring systems. nih.gov The ring enlargement of oxaspiropentanes, which can be derived from the epoxidation of methylenecyclopropanes, is a notable example. nih.gov This transformation allows for the stereocontrolled synthesis of substituted cyclobutanones. The rearrangement can be promoted by various reagents and conditions, leading to the desired cyclobutanone product. nih.gov

Ring Contraction Methodologies from Larger Carbocycles or Heterocycles

Ring contraction reactions offer another strategic approach to the synthesis of cyclobutane and cyclobutanone derivatives from more readily available larger rings. rsc.org These transformations can proceed through various mechanisms, including rearrangements and extrusions of small molecules. rsc.org

A stereospecific ring contraction of pyrrolidines to cyclobutanes has been developed, proceeding through a 1,1-diazene intermediate. acs.org This method allows for the synthesis of complex, enantiopure cyclobutane scaffolds. acs.org Another example is the Wolff rearrangement of α-diazoketones derived from larger rings, which can lead to ring-contracted cyclobutane products. rsc.org

Additionally, tandem Wittig reaction-ring contraction processes have been developed. For instance, the reaction of α-hydroxycyclobutanone with phosphonium (B103445) ylides can lead to functionalized cyclopropanecarbaldehydes through a ring contraction mechanism. researchgate.net While this specific example leads to a cyclopropane (B1198618), similar principles can be applied to design contractions from larger rings to form cyclobutanones. The treatment of 2-bromo- or 2-tosyloxy-cyclobutanones with reagents like lithium aluminum hydride or Grignard reagents can also induce ring contraction. rsc.org

The choice of methodology for constructing the cyclobutanone core of this compound will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The diverse array of synthetic tools available provides chemists with multiple pathways to access this important structural motif.

Integration of the Pyridine (B92270) Moiety

The introduction of the pyridine unit onto the cyclobutanone core is a critical step in the synthesis of the target compounds. Several modern synthetic methods have been developed to achieve this transformation efficiently and with high selectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Halogenated Cyclobutanones

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile method for forming carbon-carbon bonds. wikipedia.orglibretexts.org This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org In the context of synthesizing this compound, this would involve the reaction of a 3-halocyclobutanone with a pyridylboronic acid or its ester. nih.govcapes.gov.br

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle that includes the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields and selectivity. youtube.com For instance, the use of palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand like triphenylphosphine (B44618) or a more specialized ligand can be effective. organic-chemistry.org A variety of bases such as sodium carbonate, cesium carbonate, or potassium phosphate (B84403) are commonly employed to facilitate the transmetalation step. youtube.com

A key advantage of the Suzuki-Miyaura coupling is its high functional group tolerance, allowing for the synthesis of a wide range of substituted derivatives without the need for extensive protecting group strategies. nih.govcapes.gov.brorganic-chemistry.org This method is applicable to various halogenated cyclobutanones (e.g., 3-bromo- (B131339) or 3-iodocyclobutanone) and different pyridylboronic acids, providing access to a library of this compound analogs. Recent advancements have even demonstrated successful couplings using less reactive chloro-substituted substrates. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Halogenated Cyclobutanone | Pyridylboronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 3-Bromocyclobutanone | Pyridin-2-ylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 |

| 3-Iodocyclobutanone | 5-Chloropyridin-2-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | |

| 3-Bromocyclobutanone | 4-Methylpyridin-2-ylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 80 |

Directed Ortho-Metalation and Functionalization of Pyridine Rings

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This method relies on the use of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a suitable electrophile to introduce a new substituent. wikipedia.org

In the synthesis of this compound, a pyridine derivative bearing a suitable DMG at the 2-position can be subjected to DoM. The nitrogen atom within the pyridine ring itself can act as a directing group, although its effectiveness can be enhanced by other substituents. harvard.edu Following lithiation at the 3-position of the pyridine ring, the resulting organolithium species can be quenched with a cyclobutanone electrophile or a synthetic equivalent. For instance, reaction with cyclobutanone itself would yield a tertiary alcohol, which would then require subsequent oxidation to afford the desired ketone. Alternatively, using a more sophisticated cyclobutanone equivalent could lead more directly to the final product.

The choice of the organolithium reagent and reaction conditions, such as temperature and the presence of additives like tetramethylethylenediamine (TMEDA), is critical to prevent side reactions like nucleophilic addition to the pyridine ring. harvard.eduyoutube.com

Table 2: Key Aspects of Directed Ortho-Metalation

| Directing Group | Organolithium Reagent | Additive | Electrophile | Subsequent Steps |

| Methoxy | n-BuLi | TMEDA | Cyclobutanone | Oxidation |

| Amide | sec-BuLi | 1,1-Dimethoxycyclobutane | Hydrolysis | |

| Halogen | t-BuLi | Cyclobutanone | Oxidation |

Multicomponent Reactions Incorporating Pyridine Units

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.govrsc.org These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. While the direct application of MCRs to the synthesis of this compound is less commonly reported, it represents a promising area for future development.

One potential approach could involve a Passerini or Ugi reaction. nih.gov For instance, a Ugi-type reaction could theoretically involve pyridine-2-carboxaldehyde, an amine, an isocyanide, and a suitable cyclobutane-derived component. However, the reactivity of cyclobutanone in such reactions can be a challenge. nih.gov The development of novel MCRs specifically designed to incorporate the pyridine and cyclobutanone moieties would be a significant advancement in the field.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure or enriched this compound derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. wikipedia.org Several strategies can be employed to achieve stereocontrol in the synthesis of these compounds.

Asymmetric Catalysis in Cyclobutanone Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. chemscene.com In the context of this compound, asymmetric catalysis can be applied at various stages of the synthesis. For example, an asymmetric version of a key bond-forming reaction, such as a cycloaddition or a conjugate addition to a cyclobutenone precursor, could establish the desired stereocenter.

Recent advances have shown the utility of rhodium-catalyzed asymmetric carbometalation reactions for the synthesis of chiral cyclobutanes. snnu.edu.cn Similarly, catalytic enantioselective cycloadditions can provide access to chiral cyclobutane derivatives. researchgate.net The development of a catalytic asymmetric method that directly installs the pyridine moiety onto a prochiral cyclobutanone derivative would be a highly desirable approach. This could potentially be achieved through an enantioselective cross-coupling reaction using a chiral palladium catalyst.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed. sigmaaldrich.com

In the synthesis of chiral this compound, a chiral auxiliary could be attached to either the cyclobutanone precursor or the pyridine moiety. For example, a prochiral cyclobutenone could be reacted with a chiral nucleophile to form a diastereomeric mixture of adducts, which could then be separated and converted to the desired enantiomer of the target compound. Alternatively, a chiral auxiliary could be incorporated into the pyridine ring, directing the subsequent coupling reaction with the cyclobutanone precursor in a diastereoselective manner. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides. wikipedia.orgsigmaaldrich.com

Table 3: Comparison of Stereoselective Strategies

| Method | Principle | Advantages | Disadvantages |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of enantiomerically enriched product. | High atom economy, catalytic nature. | Catalyst development can be challenging and expensive. |

| Chiral Auxiliary | A stoichiometric amount of a chiral molecule directs the stereochemical outcome of a reaction. | Generally reliable and predictable, well-established methods. | Requires additional steps for attachment and removal of the auxiliary, lower atom economy. |

Desymmetrization of Achiral Cyclobutanone Precursors

A powerful strategy for accessing enantioenriched compounds is the desymmetrization of achiral or meso precursors. In the context of this compound synthesis, this approach would typically involve an achiral, symmetrically substituted cyclobutanone that is selectively transformed by a chiral reagent to yield a non-racemic product.

One practical strategy involves the use of a chiral lithium amide to mediate the enantioselective deprotonation of a 3-substituted cyclobutanone. rsc.org This process generates a chiral enolate, which can then be trapped to form an enantioenriched product. For instance, an achiral 3,3-disubstituted cyclobutanone could be desymmetrized, or a prochiral 3-substituted cyclobutanone could be selectively deprotonated. This strategy has been successfully applied to generate enantioenriched cyclobutenes from 3-substituted cyclobutanones. rsc.org The resulting enol phosphates can undergo further reactions, such as Negishi coupling, to introduce desired functionalities. rsc.org

Table 1: Hypothetical Desymmetrization of a Pro-chiral Cyclobutanone Precursor

| Precursor | Chiral Reagent | Intermediate | Potential Product |

|---|

This method provides a pathway to chiral building blocks that are crucial for the synthesis of complex molecular targets.

Diastereoselective Control in Cyclobutane Ring Formation

Achieving diastereoselective control is paramount when constructing substituted cyclobutane rings, which can possess multiple stereocenters. The relative stereochemistry of substituents is often established during the ring-forming step, typically a cycloaddition reaction.

Inverse-electron-demand Diels-Alder reactions are a common method for synthesizing pyridazine (B1198779) rings, which are structurally related to pyridines. nih.gov However, for the formation of the cyclobutane ring itself, [2+2] cycloadditions are more direct. Organocatalytic formal [2+2] cycloadditions have been developed that yield cyclobutanes with three contiguous stereocenters with excellent regio-, diastereo-, and enantiocontrol. rsc.org

In a different approach, manganese(III) acetate-mediated cycloadditions of 1,3-diones to 1-(pyridin-2-yl)-enones have been shown to proceed with extremely high diastereoselectivity. nih.gov These reactions, conducted under solvent-free ball-milling conditions, afford trans-2-acyl-3-aryl/alkyl-2,3,6,7-tetrahydro-4(5H)-benzofuranone derivatives as single diastereoisomers. nih.govacs.org The chelation of the pyridinyl nitrogen and carbonyl oxygen to the manganese(III) is believed to increase the electron deficiency of the C=C bond, facilitating a conjugate addition and subsequent cyclization that controls the stereochemical outcome. acs.org While this specific reaction yields a benzofuranone, the principles of metal-templated diastereoselective control are applicable to the synthesis of pyridinyl-substituted cyclobutanes.

Table 2: Examples of Diastereoselective Cyclobutane Formation Strategies

| Reaction Type | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

|---|---|---|---|

| Formal [2+2] Cycloaddition | Organocatalyst (e.g., Diarylprolinol silyl (B83357) ether) | High diastereo- and enantioselectivity | rsc.org |

| Mn(III)-mediated Cycloaddition | Manganese(III) acetate | High diastereoselectivity (trans products) | nih.govacs.org |

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. nih.gov This involves designing processes that are more efficient, generate less waste, and use less hazardous substances. nih.govjocpr.com

Solvent-Free and Aqueous Medium Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often facilitated by techniques like ball-milling, can lead to higher yields and selectivities compared to their solution-phase counterparts. acs.org As mentioned previously, the manganese(III) acetate-mediated cycloaddition of 1,3-cyclohexanediones to 1-(pyridin-2-yl)-enones proceeds efficiently under solvent-free ball-milling conditions. nih.gov This method not only avoids the use of solvents but also demonstrates high efficiency and selectivity. acs.org

Reactions in aqueous media are another green alternative. Water is a non-toxic, non-flammable, and abundant solvent. While organometallic reactions are often water-sensitive, specific catalyst and reaction designs can enable transformations in water. For example, the synthesis of β-C-glucosidic ketones has been achieved in a single step in an aqueous medium. nih.gov Developing aqueous methodologies for the synthesis of this compound would represent a significant advancement in sustainability.

Atom Economy and Step Efficiency

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy, such as cycloadditions and isomerizations, are inherently "greener" as they minimize the generation of stoichiometric byproducts. nih.govnih.gov

For the synthesis of this compound, a [2+2] cycloaddition between an appropriate alkene and ketene would be a highly atom-economical approach, as all atoms from the reactants are incorporated into the product. In contrast, multi-step syntheses involving protecting groups or leaving groups, such as the Wittig reaction or Gabriel synthesis, often have poor atom economy. rsc.orgprimescholars.com

Table 3: Comparison of Atom Economy for Different Reaction Types

| Reaction Type | Description | Atom Economy |

|---|---|---|

| [2+2] Cycloaddition | A + B → C | 100% (Ideal) |

| Wittig Reaction | Ketone + Ylide → Alkene + Phosphine Oxide | Low; generates stoichiometric phosphine oxide waste. rsc.org |

Biocatalytic and Organocatalytic Alternatives

Biocatalysis and organocatalysis offer powerful, green alternatives to traditional metal-based catalysis. These methods often proceed under mild conditions with high selectivity, reducing energy consumption and waste.

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations. mdpi.com For the synthesis of chiral pyridinyl cyclobutane derivatives, enzymes such as ketoreductases could be employed for the enantioselective reduction of the ketone in this compound to a specific alcohol stereoisomer. Other enzymes, like transaminases, could be used to introduce amine functionality stereoselectively. Recent advances have even demonstrated the one-pot, whole-cell synthesis of complex molecules like arbutin (B1665170) from simple feedstocks like benzene, showcasing the power of biocatalytic cascades. mdpi.com

Organocatalysis uses small organic molecules to catalyze reactions. rsc.org As previously noted, the enantioselective synthesis of substituted cyclobutanes can be achieved via an organocatalytic formal [2+2] cycloaddition. rsc.org This reaction is initiated by a vinylogous Friedel–Crafts alkylation and relies on the tandem iminium–enamine activation of enals by a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether). rsc.org This approach provides direct access to highly functionalized, enantioenriched cyclobutanes, representing a state-of-the-art, green synthetic strategy.

Advanced Spectroscopic and Structural Elucidation of 3 Pyridin 2 Yl Cyclobutan 1 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's constitution and configuration. For a complete structural assignment of 3-(Pyridin-2-yl)cyclobutan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques provide correlational data that reveals through-bond and through-space relationships between nuclei, which is critical for assembling the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment would identify protons that are coupled to each other (typically over two to three bonds). sdsu.edu For this compound, COSY spectra would show correlations between the methine proton at position 3 of the cyclobutane (B1203170) ring and the adjacent methylene (B1212753) protons at position 2. It would also reveal the coupling network within the pyridine (B92270) ring, confirming the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This would allow for the unambiguous assignment of each carbon atom in the cyclobutane and pyridine rings that has an attached proton. The carbonyl carbon (C1) and the quaternary carbon of the pyridine ring attached to the cyclobutane ring would be absent from this spectrum, aiding in their identification.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.edu This is crucial for connecting the different fragments of the molecule. For instance, HMBC correlations would be expected between the protons on the pyridine ring and the methine carbon (C3) of the cyclobutane ring, and between the cyclobutane protons and the carbonyl carbon (C1), definitively establishing the connectivity of the pyridin-2-yl group to the cyclobutan-1-one core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is vital for determining stereochemistry and conformation. For this compound, NOESY could potentially show correlations between the pyridine protons and the cyclobutane protons, providing insights into the preferred rotational orientation (conformation) of the pyridine ring relative to the cyclobutane ring.

A hypothetical table of expected NMR data is presented below. Actual chemical shifts (δ) would need to be determined experimentally.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) |

| 1 | - | ~208 (C=O) | H2, H4 |

| 2 | Multiplet | ~45 (CH₂) | C1, C3, C4 |

| 3 | Multiplet | ~35 (CH) | C1, C2, C4, C2', C6' |

| 4 | Multiplet | ~45 (CH₂) | C1, C2, C3 |

| 2' | - | ~158 (C) | H3, H3', H4' |

| 3' | Doublet | ~122 (CH) | C2', C4', C5' |

| 4' | Triplet | ~137 (CH) | C2', C3', C5', C6' |

| 5' | Triplet | ~124 (CH) | C3', C4', C6' |

| 6' | Doublet | ~149 (CH) | C2', C4', C5' |

Dynamic NMR Studies for Conformational Analysis

The cyclobutane ring is not planar and undergoes a rapid "puckering" motion at room temperature. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, could provide information on the energy barrier of this ring-flipping process. nih.gov Such studies could also reveal information about the rotational barrier around the C3-C2' single bond connecting the cyclobutane and pyridine rings. nih.gov At lower temperatures, the conformational exchange might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for protons in different conformational environments. However, no dynamic NMR studies for this specific molecule have been reported.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. ncl.ac.ukresearchgate.net It provides precise data on bond lengths, bond angles, and torsional angles. To perform this analysis, a suitable single crystal of this compound would need to be grown.

Absolute Configuration Assignment (if chiral)

The this compound molecule possesses a stereocenter at the C3 position of the cyclobutane ring, meaning it exists as a pair of enantiomers (R and S forms). wikipedia.orglibretexts.org If the racemic mixture were separated (a process known as chiral resolution) and a single crystal of one of the enantiomers was obtained, X-ray diffraction analysis could determine its absolute configuration without ambiguity. nih.govnih.gov This technique is considered the gold standard for assigning the absolute spatial arrangement of atoms. wikipedia.org

Hydrogen Bonding and Crystal Packing Analysis

While this compound does not have strong hydrogen bond donors like -OH or -NH groups, the nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors. nih.gov The analysis of the crystal structure would reveal any weak intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, which govern how the molecules pack together in the crystal lattice. beilstein-journals.org Understanding the crystal packing is important as it influences physical properties like melting point, solubility, and stability. No published crystal structure exists for this compound.

High-Resolution Mass Spectrometry for Mechanistic Elucidation of Reaction Pathways

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. uni.lu While predicted HRMS data is available, indicating a monoisotopic mass of 147.06842 Da for the protonated molecule [M+H]⁺, there are no published experimental studies using this technique to investigate reaction mechanisms involving this compound. uni.lu

In a research context, HRMS would be invaluable for studying the formation or subsequent reactions of this compound. For example, by analyzing the reaction mixture at different time points, one could identify and confirm the exact mass of intermediates, byproducts, and final products, thereby providing strong evidence to support or refute a proposed reaction mechanism.

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Signatures and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within a molecule and probing intermolecular interactions such as hydrogen bonding. For this compound, the vibrational spectrum is expected to be a composite of the vibrational modes of the pyridine ring, the cyclobutanone (B123998) ring, and the C-C bond linking these two moieties.

The most prominent feature in the IR spectrum is anticipated to be the carbonyl (C=O) stretching vibration of the cyclobutanone ring. In unsubstituted cyclobutanone, this band appears at a relatively high wavenumber (around 1780-1800 cm⁻¹) due to ring strain. The substitution at the 3-position is expected to have a minor electronic effect on the C=O bond, thus a strong absorption band in this region is a key diagnostic marker for the cyclobutanone moiety.

The pyridine ring will exhibit a series of characteristic vibrations. These include the C=C and C=N stretching vibrations, which typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The substitution pattern on the pyridine ring (2-substitution) will influence the exact positions and intensities of these bands.

The cyclobutane part of the molecule will contribute C-H stretching vibrations from its methylene groups, typically found in the 2850-3000 cm⁻¹ range, and various bending and rocking modes at lower frequencies.

Hydrogen bonding can significantly influence the vibrational spectrum. In the solid state or in protic solvents, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. youtube.com This interaction can cause a broadening and a shift in the vibrational bands associated with the pyridine ring. If the compound were to be studied in a protic solvent, for instance, the C=O stretching frequency might also be slightly red-shifted (moved to a lower wavenumber) due to hydrogen bonding with the solvent molecules. The formation of different types of hydrogen-bonding networks, such as strongly and weakly hydrogen-bonded species, can be investigated using techniques like 2D correlation spectroscopy. nih.govcapes.gov.br

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is typically strong in the IR, it can be weaker in the Raman spectrum. Conversely, the symmetric vibrations of the pyridine ring are often strong in Raman scattering. This complementarity is crucial for a complete vibrational assignment. ucl.ac.uk

Below is a data table summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous compounds like 2-acetylpyridine (B122185) and cyclobutanone. nih.govchemicalbook.comnist.govchemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Cyclobutanone | C=O Stretch | 1780 - 1800 | Strong | Medium |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong | Strong |

| Pyridine Ring | C-H Stretch (Aromatic) | > 3000 | Medium | Medium |

| Cyclobutane Ring | C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Medium |

| Ring Puckering/Deformation | Lower frequency region | Variable | Variable |

This table is generated based on data from analogous compounds and theoretical expectations.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives

Should a chiral center be introduced into this compound, for instance by substitution on the cyclobutanone ring, the resulting enantiomers can be studied using chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These methods measure the differential absorption of left and right circularly polarized light and provide information about the absolute configuration and solution-state conformation of chiral molecules. nih.govresearchgate.net

VCD spectroscopy, the vibrational counterpart to ECD, is particularly powerful for stereochemical analysis. nih.gov A VCD spectrum displays both positive and negative bands corresponding to the vibrational transitions of the chiral molecule. For a chiral derivative of this compound, the VCD signals would be most prominent for the vibrational modes involving the chiral center and the adjacent functional groups. The C=O stretching mode, being a strong chromophore in the IR, would likely give a significant VCD signal. The coupling between the vibrational modes of the chiral center and the pyridine ring could also lead to characteristic VCD signatures. ru.nl

The interpretation of ECD and VCD spectra is often complex and relies heavily on computational modeling, typically using density functional theory (DFT). nih.govrsc.org By comparing the experimentally measured spectrum with the computationally predicted spectra for different stereoisomers, the absolute configuration of the chiral molecule can be determined. The sensitivity of chiroptical spectroscopy to conformational changes also allows for the study of the molecule's three-dimensional structure in solution. ru.nl The synthesis of α-chiral ketones is an area of significant research, and chiroptical methods are essential for their characterization. nih.govnih.gov

For a hypothetical chiral derivative of this compound, the following could be expected:

ECD Spectrum: Electronic transitions associated with the pyridine and carbonyl chromophores would give rise to ECD signals. The n→π* transition of the carbonyl group and the π→π* transitions of the pyridine ring would be of particular interest.

VCD Spectrum: Characteristic VCD signals would be expected for the C-H stretching and bending modes around the chiral center, as well as for the C=O stretching vibration. The sign and intensity of these signals would be directly related to the absolute configuration of the molecule.

Reactivity Patterns and Reaction Mechanisms of 3 Pyridin 2 Yl Cyclobutan 1 One

Strain-Release Reactivity of the Cyclobutanone (B123998) Ring

The cyclobutanone ring is inherently unstable due to significant angle and torsional strain. The ring strain energy of cyclobutanone is considerably high, estimated at approximately 120 kJ mol⁻¹, which is substantially greater than that of cyclopentanone (B42830) (around 41 kJ mol⁻¹) and cyclohexanone (B45756) (around 29 kJ mol⁻¹). rsc.org This high degree of strain is a primary determinant of its chemical reactivity, making the ring susceptible to reactions that lead to a more stable, less strained system. rsc.orglibretexts.org The release of this pent-up energy is a powerful thermodynamic driving force for a variety of transformations. nih.govacs.org

| Cycloalkane | Ring Strain (kJ/mol) |

|---|---|

| Cyclohexane | ~29 rsc.org |

| Cyclopentane | ~41 rsc.org |

| Cyclobutane (B1203170) | ~120 rsc.org |

The significant ring strain in the cyclobutanone moiety of 3-(Pyridin-2-yl)cyclobutan-1-one makes it prone to ring-opening reactions. rsc.org These reactions can be initiated by various reagents and conditions, leading to the formation of acyclic compounds, such as derivatives of butyric acid. For instance, nucleophilic attack on the carbonyl carbon can be followed by cleavage of one of the adjacent C-C bonds of the ring. This process is thermodynamically favorable as it relieves the inherent strain of the four-membered ring. libretexts.org

While specific studies on the ring-opening of this compound are not extensively documented, the general principles of cyclobutanone chemistry suggest that treatment with strong nucleophiles or under conditions that promote cleavage can yield derivatives of 4-(pyridin-2-yl)butyric acid. For example, reaction with a strong base could lead to a retro-Dieckmann type condensation, or oxidative cleavage could furnish the corresponding dicarboxylic acid. The production of butyric acid and its derivatives from various precursors is a well-established field in organic synthesis. youtube.comwikipedia.orgnih.gov

Ring-expansion reactions offer another pathway to relieve the strain of the cyclobutanone ring, leading to the formation of more stable five-membered rings like cyclopentanone derivatives. organic-chemistry.org A common method for achieving such a transformation is the Tiffeneau-Demjanov rearrangement. In the context of this compound, this could be achieved by first converting the ketone to a cyanohydrin or an α-amino alcohol. Subsequent treatment with nitrous acid would generate a carbocation, which could then undergo a rearrangement involving the migration of a ring carbon, resulting in the expansion of the four-membered ring to a five-membered one. This would ultimately yield a 3-(pyridin-2-yl)cyclopentanone. The synthesis of cyclopentanone derivatives is a significant area of research in organic chemistry. thieme-connect.comresearchgate.netgoogle.com

The carbonyl group of the cyclobutanone ring is susceptible to nucleophilic addition, a characteristic reaction of ketones. In the case of this compound, this reaction would lead to the formation of a tertiary alcohol. A wide range of nucleophiles can participate in this reaction, including organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi), as well as hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For example, the aldol (B89426) reaction, which involves the nucleophilic addition of an enolate to a carbonyl group, has been successfully applied to cyclobutanone. mdpi.com This demonstrates the accessibility of the carbonyl carbon for such transformations.

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with a variety of electrophiles, allowing for the introduction of functional groups at the α-position. This process is known as alpha-functionalization. A common strategy involves the formation of an imine or a hydrazone derivative of the cyclobutanone, which can then be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a resonance-stabilized anion. mdpi.org This anion can then be alkylated by treatment with an alkyl halide. mdpi.org Subsequent hydrolysis of the imine or hydrazone regenerates the ketone, now bearing a substituent at the α-carbon. The enolization of cyclobutanone is a key step in these reactions. nih.gov

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring in this compound exhibits the characteristic reactivity of an electron-deficient aromatic heterocycle. wikipedia.orggcwgandhinagar.com The nitrogen atom imparts a dipole moment to the ring, withdrawing electron density and making the ring less susceptible to electrophilic attack compared to benzene. wikipedia.orgquimicaorganica.org The nitrogen atom itself possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. wikipedia.org This makes the nitrogen atom basic and nucleophilic, readily reacting with protons and Lewis acids. wikipedia.orgtcu.edu

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS). gcwgandhinagar.comquimicaorganica.org The reaction conditions required are typically harsh, and the yields can be low. quimicaorganica.org When substitution does occur, it preferentially takes place at the 3- and 5-positions (meta to the nitrogen atom). quimicaorganica.orgslideshare.net This is because the cationic intermediates formed by attack at these positions are less destabilized than those formed by attack at the 2-, 4-, or 6-positions. quimicaorganica.org

Standard EAS reactions on pyridine are often complicated by the basicity of the nitrogen atom. For instance, Friedel-Crafts alkylation and acylation reactions are generally unsuccessful because the Lewis acid catalyst (e.g., AlCl₃) coordinates with the nitrogen atom, further deactivating the ring towards electrophilic attack. gcwgandhinagar.comquimicaorganica.org

| Reaction | Reagents and Conditions | Major Product | Reference |

|---|---|---|---|

| Nitration | KNO₃, H₂SO₄, 300 °C | 3-Nitropyridine | quimicaorganica.org |

| Sulfonation | H₂SO₄, HgSO₄, 230 °C | Pyridine-3-sulfonic acid | quimicaorganica.org |

| Bromination | Br₂, oleum, 130 °C | 3-Bromopyridine | quimicaorganica.org |

To enhance the reactivity of the pyridine ring towards electrophiles, it is often converted to its N-oxide derivative. The oxygen atom of the N-oxide can donate electron density back into the ring, activating it towards electrophilic attack, primarily at the 4-position. rsc.org

Nucleophilic Aromatic Substitution Reactions (if activated)

The pyridine ring, while being electron-deficient, is generally not reactive enough to undergo nucleophilic aromatic substitution (SNAr) without the presence of activating groups or specific reaction conditions. In the case of this compound, the 2-cyclobutyl substituent is an alkyl group, which is not an activating group for SNAr. Therefore, direct nucleophilic attack on the pyridine ring is not expected to be facile.

However, the reactivity of the pyridine ring towards nucleophiles can be significantly enhanced through activation. One common method is the formation of a pyridinium (B92312) salt by N-alkylation or N-acylation. This modification increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Another approach involves the use of Lewis acids, which can coordinate to the pyridine nitrogen, thereby activating the ring towards nucleophilic addition.

For this compound, if a leaving group were present on the pyridine ring (e.g., a halide at the 6-position), SNAr could be induced. The reaction would proceed via a Meisenheimer-like intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom, stabilizing the intermediate and facilitating the substitution. The presence of strong electron-withdrawing groups on the ring would further promote this reactivity, though they are absent in the parent molecule.

N-Oxidation and Quaternization Chemistry

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a nucleophilic center, readily participating in reactions such as N-oxidation and quaternization.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine-N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide oxygen atom can act as a nucleophile and can also direct electrophilic substitution to the 4-position and nucleophilic substitution to the 2- and 6-positions.

Quaternization: The pyridine nitrogen can also be alkylated by treatment with alkyl halides, a reaction known as quaternization. This reaction leads to the formation of a positively charged pyridinium salt. The reactivity of the alkyl halide plays a role, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. The quaternization of the pyridine ring in this compound would render the α-protons of the cyclobutanone ring more acidic and could facilitate subsequent reactions.

A representative table of these reactions is provided below:

| Reaction Type | Reagent Example | Product |

| N-Oxidation | m-CPBA | 3-(1-Oxidopyridin-1-ium-2-yl)cyclobutan-1-one |

| Quaternization | Methyl iodide (CH₃I) | 2-(1-Oxocyclobutyl)-1-methylpyridin-1-ium iodide |

Directed Metalation Group (DMG) Effects of the Pyridine Nitrogen in Reactions

The nitrogen atom in the pyridine ring of this compound can function as a directed metalation group (DMG). In the presence of a strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), the nitrogen atom can coordinate to the lithium cation, directing the deprotonation to the adjacent ortho-position (C-3 of the pyridine ring). This process is known as directed ortho-metalation (DoM).

The interaction between the Lewis acidic lithium and the Lewis basic pyridine nitrogen facilitates the deprotonation of the nearest ortho-proton, which is more kinetically acidic due to this coordination. This regioselective metalation generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of functional groups at the 3-position of the pyridine ring.

The general mechanism for the DoM of this compound is as follows:

Coordination of the organolithium reagent to the pyridine nitrogen.

Deprotonation at the C-3 position to form the 3-lithiated pyridine derivative.

Reaction of the lithiated intermediate with an electrophile (E⁺) to yield the 3-substituted product.

A table summarizing potential DoM reactions is shown below:

| Electrophile | Reagent Example | Product at C-3 of Pyridine Ring |

| Alkyl halide | Methyl iodide (CH₃I) | Methyl |

| Carbonyl compound | Benzaldehyde (PhCHO) | Hydroxyphenylmethyl |

| Silyl (B83357) halide | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |

| Disulfide | Dimethyl disulfide (MeSSMe) | Methylthio |

Intermolecular and Intramolecular Transformations

Formal Cycloaddition Reactions (e.g., [4+2], [3+2], [3+3] Annulations)

The this compound scaffold can potentially participate in various cycloaddition reactions, either directly or after conversion to a more reactive intermediate.

[4+2] Cycloadditions: While the pyridine ring itself is generally a poor diene in Diels-Alder reactions, it can be activated to participate in inverse-electron-demand Diels-Alder reactions. More plausibly, the cyclobutanone moiety could be transformed into a dienophile. For instance, an α,β-unsaturated ketone could be formed via an aldol condensation, which could then react with a suitable diene in a [4+2] cycloaddition. Alternatively, if the pyridine ring were to have a vinyl substituent, it could act as a diene.

[3+2] Cycloadditions: A more common reaction for pyridines is the [3+2] cycloaddition involving pyridinium ylides. The quaternization of the nitrogen in this compound with an α-halo ketone or ester, followed by treatment with a base, would generate a pyridinium ylide. This 1,3-dipole could then react with a variety of dipolarophiles, such as alkenes or alkynes, to construct five-membered rings, leading to the formation of indolizine (B1195054) derivatives.

A general scheme for the formation of an indolizine derivative is presented below:

| Step | Description |

| 1 | Quaternization of this compound with an α-bromoacetate. |

| 2 | In-situ formation of the pyridinium ylide with a base. |

| 3 | [3+2] cycloaddition with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD). |

| 4 | Aromatization to the stable indolizine product. |

Cascade and Tandem Reactions Involving this compound as a Key Intermediate

The structure of this compound is well-suited for initiating cascade or tandem reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures.

One potential cascade could be initiated by the ring-opening of the cyclobutane ring. For instance, the reduction of the ketone to a cyclobutanol, followed by a Lewis acid or transition metal-catalyzed ring-opening, could generate a reactive intermediate. This intermediate could then be trapped intramolecularly by the pyridine ring or an appended functional group, leading to the formation of more complex heterocyclic systems. There are precedents for tandem ring-opening/[2+2] cycloaddition reactions of cyclobutane-fused systems.

Another possibility involves a Michael addition to an α,β-unsaturated ketone derived from this compound, followed by an intramolecular cyclization. For example, a Michael/aldol/ring-opening cascade of a cyclobutanone has been reported. Such a sequence could lead to the formation of highly substituted cyclohexene (B86901) derivatives.

Aldol Reactions and Condensations

The ketone functionality in this compound allows for the formation of enolates, which are key intermediates in aldol reactions and condensations.

Intermolecular Aldol Reactions: In the presence of a base or an acid, the cyclobutanone can form an enolate or enol, respectively. This nucleophilic species can then add to the carbonyl group of an aldehyde or another ketone. For example, the reaction with an aromatic aldehyde, such as benzaldehyde, in the presence of a base would yield a β-hydroxy ketone (an aldol adduct). Subsequent dehydration of this adduct, often promoted by heat or acidic conditions, would lead to the formation of an α,β-unsaturated ketone, a product of aldol condensation.

Intramolecular Aldol Reactions: If a second carbonyl group were present in the molecule at an appropriate distance, an intramolecular aldol reaction could occur to form a bicyclic system. The formation of five- and six-membered rings is generally favored in such reactions.

Radical Processes and Electron Transfer Mechanisms

While specific experimental studies on the radical and electron transfer reactions of this compound are not extensively documented in the current literature, its reactivity can be inferred from the behavior of related pyridyl ketones and cyclobutanone systems.

The pyridine moiety can participate in radical reactions, often initiated by single-electron transfer (SET) processes. For instance, pyridine-boryl radicals, formed from the reaction of pyridines with diboron (B99234) reagents, have emerged as versatile intermediates in various chemical transformations. acs.orgrsc.org It is plausible that under appropriate reductive conditions, the pyridyl nitrogen of this compound could be involved in the formation of radical anions.

Furthermore, the cyclobutanone ring itself is susceptible to photochemical reactions that can proceed through radical intermediates. aip.org Upon photoexcitation, typically via an n→π* transition, cyclobutanones can undergo Norrish Type I cleavage, leading to the formation of a 1,4-biradical. This biradical can then undergo various subsequent reactions, including decarbonylation to form a cyclopropane (B1198618) derivative, or ring-opening to yield an unsaturated acyclic compound. The presence of the pyridyl substituent may influence the stability and subsequent reaction pathways of these radical intermediates.

Electron transfer to the ketone functionality is another potential pathway for initiating radical chemistry. Asymmetric single-electron transfer reduction of ketones, including those with pyridyl substituents, has been demonstrated using cooperative bimetallic radical catalysis. acs.org Such a process with this compound would likely generate a ketyl radical anion, which could then undergo further reactions.

Regio- and Stereoselectivity in Reactions of this compound

The regio- and stereoselectivity of reactions involving this compound are critically influenced by the steric and electronic properties of the pyridyl group and the geometry of the cyclobutane ring.

Regioselectivity:

In reactions where the pyridine ring acts as a directing group or is itself the site of reaction, the position of the nitrogen atom is key. For nucleophilic additions to the pyridine ring, the electronic distribution, which is influenced by the cyclobutanone substituent, will direct the incoming nucleophile.

In reactions involving the cyclobutanone carbonyl, such as enolate formation, two regioisomeric enolates can potentially be formed (at C2 and C4). The relative acidity of the α-protons will determine the regioselectivity of deprotonation. The electron-withdrawing nature of the pyridin-2-yl group at the C3 position will have a significant electronic effect on the acidity of the adjacent protons.

Stereoselectivity:

A key aspect of the reactivity of this compound is the stereoselectivity of nucleophilic addition to the carbonyl group. The reduction of 3-substituted cyclobutanones with hydride reagents is a well-studied example that provides insight into the expected stereochemical outcome.

Studies on the hydride reduction of analogous 3-substituted cyclobutanones, such as 3-phenylcyclobutanone (B1345705), have shown a high preference for the formation of the cis-alcohol. vub.ac.be This selectivity is largely independent of the size of the hydride reagent and can be enhanced by lowering the reaction temperature and decreasing the solvent polarity. vub.ac.be The preference for the hydride to attack from the face anti to the substituent at C3 is attributed to the minimization of torsional strain in the transition state, consistent with the Felkin-Anh model. vub.ac.be Repulsive electrostatic interactions can also play a role, particularly with polar substituents. vub.ac.be

Based on these findings, the reduction of this compound is expected to proceed with high cis-selectivity, affording cis-3-(pyridin-2-yl)cyclobutanol as the major product.

Table 1: Expected Stereoselectivity in the Hydride Reduction of this compound (Analogous System)

| Reactant | Reducing Agent | Expected Major Product | Expected Diastereomeric Ratio (cis:trans) |

| 3-Phenylcyclobutanone | Hydride Reagents | cis-3-Phenylcyclobutanol | >90:10 |

| This compound | Hydride Reagents | cis-3-(Pyridin-2-yl)cyclobutanol | Predicted to be high |

Data for 3-phenylcyclobutanone is from experimental studies and serves as an analogy. vub.ac.be

In other reactions, such as those involving the formation of a stereocenter at the α-position to the carbonyl, the stereochemical outcome will be influenced by the direction of approach of the electrophile to the enolate. The existing stereocenter at C3 will likely direct the incoming electrophile to the less hindered face of the enolate.

Computational and Theoretical Investigations of 3 Pyridin 2 Yl Cyclobutan 1 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. For 3-(Pyridin-2-yl)cyclobutan-1-one, these calculations can elucidate its three-dimensional structure, the distribution of its electrons, and the nature of its molecular orbitals, all of which are crucial for predicting its chemical behavior.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is not static. The cyclobutane (B1203170) ring is known to adopt a puckered conformation to relieve ring strain, and the orientation of the pyridine (B92270) substituent relative to the cyclobutanone (B123998) ring can vary. Computational methods, such as Density Functional Theory (DFT), are employed to determine the most stable conformations of the molecule.

These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process can identify various possible conformers and their relative stabilities. For instance, the puckering of the cyclobutane ring can lead to different isomers, and the rotational barrier around the C-C bond connecting the pyridine and cyclobutane rings can be calculated to understand the flexibility of the molecule.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value | Method |

| Dihedral Angle (Py-C-C-C) | 45° | DFT (B3LYP/6-31G) |

| Ring Puckering Amplitude | 0.2 Å | DFT (B3LYP/6-31G) |

| Rotational Barrier (Py-C) | 5-7 kcal/mol | DFT (B3-LYP/6-31G*) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate how the molecule will interact with other chemical species.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, the pyridine ring, being electron-deficient, is expected to influence the LUMO, making it a potential site for nucleophilic attack. The ketone group also contributes to the electrophilic character of the molecule. The HOMO is likely to be distributed over the more electron-rich parts of the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Method |

| HOMO | -6.5 | DFT (B3LYP/6-31G) |

| LUMO | -1.2 | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | 5.3 | DFT (B3LYP/6-31G*) |

Note: The data in this table is hypothetical and for illustrative purposes.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound is not uniform due to the different electronegativities of the atoms. This uneven charge distribution creates an electrostatic potential (ESP) around the molecule, which can be visualized using ESP maps. These maps use a color scale to represent regions of positive and negative electrostatic potential.

Typically, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group are expected to be regions of high electron density. The hydrogen atoms and the carbonyl carbon are likely to be in regions of lower electron density.

This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical in biological systems and materials science.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

DFT is a powerful computational method for studying the mechanisms of chemical reactions. It can be used to map out the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates. This allows for a detailed understanding of how a reaction proceeds and what factors control its rate and selectivity.

Transition State Characterization and Activation Energies

A key aspect of understanding a reaction mechanism is the characterization of the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. The energy difference between the reactants and the transition state is the activation energy (Ea).

For reactions involving this compound, such as its synthesis via [2+2] cycloaddition or its subsequent functionalization, DFT can be used to calculate the geometry and energy of the transition states. For instance, in a nucleophilic addition to the carbonyl group, the transition state would involve the partial formation of a new bond to the carbonyl carbon and the partial breaking of the C=O pi bond. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Reaction Pathway Mapping and Energetic Profiles

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. This profile, often depicted as a reaction coordinate diagram, provides a visual representation of the energy changes that occur throughout the reaction.

For example, a study on the stereoretentive formation of cyclobutanes from pyrrolidines using DFT has shown that such reactions can proceed through biradical intermediates. While not directly on the target molecule, this provides a framework for understanding potential reaction pathways for the formation of the cyclobutane ring in this compound. Similarly, studies on the synthesis of other cyclobutane-containing molecules have utilized DFT to explore the mechanism of [2+2] cycloaddition reactions.

Table 3: Hypothetical Energetic Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) | Method |

| Reactants | 0.0 | DFT (B3LYP/6-31G) |

| Transition State 1 | +25.0 | DFT (B3LYP/6-31G) |

| Intermediate | -5.0 | DFT (B3LYP/6-31G) |

| Transition State 2 | +15.0 | DFT (B3LYP/6-31G) |

| Products | -20.0 | DFT (B3LYP/6-31G*) |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Regio- and Stereoselectivity

Computational chemistry offers powerful tools to predict the outcomes of chemical reactions. For a molecule like this compound, which has multiple reactive sites, predicting regioselectivity (where a reaction occurs) and stereoselectivity (the 3D arrangement of the product) is crucial for its synthetic applications.